Sirenin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H24O2 |
|---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(E)-5-[(1R,6S,7R)-3-(hydroxymethyl)-7-methyl-7-bicyclo[4.1.0]hept-2-enyl]-2-methylpent-2-en-1-ol |
InChI |
InChI=1S/C15H24O2/c1-11(9-16)4-3-7-15(2)13-6-5-12(10-17)8-14(13)15/h4,8,13-14,16-17H,3,5-7,9-10H2,1-2H3/b11-4+/t13-,14+,15+/m0/s1 |
InChI Key |
BOEUJLMNWCJKHN-KSMMAEIZSA-N |
SMILES |
CC(=CCCC1(C2C1C=C(CC2)CO)C)CO |
Isomeric SMILES |
C/C(=C\CC[C@@]1([C@@H]2[C@H]1C=C(CC2)CO)C)/CO |
Canonical SMILES |
CC(=CCCC1(C2C1C=C(CC2)CO)C)CO |
Synonyms |
sirenin (Allomyces) |
Origin of Product |
United States |
Discovery and Structural Elucidation of Sirenin
Initial Identification and Isolation from Allomyces Species
The initial identification of Sirenin dates back to 1958, attributed to the work of Leonard Machlis. wpmucdn.com Machlis, a plant physiologist, in collaboration with mycologist Ralph Emerson at the University of California, Berkeley, focused their research on the chytridiomycete genus Allomyces. wpmucdn.com Allomyces species are aquatic fungi known for their motile gametes and well-studied chemotaxis. acs.orgnih.gov Machlis had postulated the existence of a sexual pheromone in Allomyces a decade prior to its detection. acs.org
This compound is produced by the female gametangia and gametes of Allomyces and functions as a potent chemoattractant for the male gametes. wpmucdn.combritannica.com This chemotactic response is crucial for the sexual reproduction of the fungus, guiding the motile male gametes towards the female counterparts for fertilization. wpmucdn.comacs.orgbritannica.com
The process of isolating this compound involved large-scale production and purification efforts. By 1966, Machlis and his colleagues had accumulated 2.5 grams of this compound, a considerable amount for the time, enabling further chemical characterization. wpmucdn.com The methods for the production and isolation of this compound were subsequently published, providing the correct molecular formula and initial insights into its chemical nature. wpmucdn.com
Early Efforts in Structural Determination and Confirmation
Following its isolation, the focus shifted to determining the chemical structure of this compound. This was a challenging task due to the relatively small amounts of purified compound and the analytical techniques available in the 1960s. Early efforts in structural determination were undertaken in collaboration with organic chemists, including W. H. Nutting and H. Rapoport. wpmucdn.comannualreviews.orgresearchgate.net
Through a combination of chemical degradation studies and spectroscopic analysis, researchers began to piece together the molecular architecture of this compound. Ozonolysis of this compound's bis-NABS ester, for instance, provided crucial fragments that helped in deducing the structure. researchgate.net Oxidation with periodate-permanganate also yielded a cyclopropane (B1198618) triester, offering further clues about the compound's backbone. researchgate.net
These early studies suggested that this compound was a bicyclic sesquiterpene, a class of organic compounds composed of 15 carbon atoms, with a bicyclic ring system. wpmucdn.comacs.organnualreviews.org The molecular formula was determined to be C₁₅H₂₄O₂. wpmucdn.comchembk.comnih.gov Initial structural proposals were based on the interpretation of the spectroscopic data and the reactivity observed during chemical transformations. researchgate.net
Confirmation of the proposed structure was a critical step. This was achieved, in part, through the total synthesis of this compound. annualreviews.org The successful synthesis of a compound with identical properties to the naturally isolated this compound provided strong evidence for the correctness of the determined structure. annualreviews.org The full chemical structure was reported in a preliminary note in 1968. wpmucdn.com
Evolution of Analytical Techniques in this compound Structure Confirmation
The confirmation and refinement of this compound's structure benefited significantly from the evolution of analytical techniques over time. While early structural work relied on classical chemical methods and basic spectroscopy, later studies incorporated more advanced instrumental techniques.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which became increasingly powerful and accessible, played a crucial role in providing detailed structural information. solubilityofthings.comwikipedia.org NMR spectroscopy allows for the determination of the arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei. solubilityofthings.comcreative-biolabs.comdavuniversity.org Mass spectrometry, on the other hand, provides information about the molecular weight and fragmentation patterns of a compound, aiding in the identification and structural elucidation of complex molecules. solubilityofthings.comwikipedia.org
The application of these techniques, including 2D NMR techniques such as ¹H-¹H COSY, HMQC, HMBC, and NOESY, allowed for a more comprehensive analysis of this compound's structure, confirming the connectivity of atoms and determining its stereochemistry. researchgate.net The comparison of spectroscopic data from synthetic this compound with that of the natural product further validated the assigned structure. acs.orgacs.org
The development of techniques like X-ray diffraction, while perhaps not the primary method for the initial determination of this compound's structure due to the difficulty in obtaining suitable crystals, has been instrumental in confirming the structures of various organic compounds, particularly those with complex bicyclic systems like this compound. creative-biolabs.comresearchgate.netlibretexts.org
The ongoing advancements in analytical chemistry, including high-resolution mass spectrometry and sophisticated chromatographic techniques, continue to provide more precise and detailed insights into the structure and properties of this compound and its analogs. solubilityofthings.comwikipedia.orgitrcweb.org
Data Table: Key Milestones in this compound Discovery and Structural Elucidation
| Event | Year (Approximate) | Key Researchers / Contributors | Significance |
| Postulation of this compound's Existence | 1950s | Leonard Machlis | Initial hypothesis about a fungal sex pheromone. |
| Detection of this compound Activity | 1958 | Leonard Machlis | Experimental evidence for the existence of the chemoattractant. |
| Large-Scale Production and Isolation | By 1966 | Leonard Machlis and colleagues | Obtaining sufficient quantity for chemical characterization. |
| Publication of Isolation Methods & Formula | 1966 | Machlis, Nutting, Williams, Rapoport | Sharing the process and initial chemical information (C₁₅H₂₄O₂). wpmucdn.comchembk.comnih.gov |
| Preliminary Report of Chemical Structure | 1968 | Machlis, Nutting, Rapoport | First proposed chemical structure. wpmucdn.comresearchgate.net |
| Total Synthesis of this compound | 1969 | Corey, Achiwa, Katznellenbogen (dl-Sirenin) acs.org | Confirmation of the proposed structure through synthesis. annualreviews.orgacs.org |
| Application of Advanced Spectroscopy | Later Years | Various research groups | Detailed structural confirmation using NMR, MS, etc. researchgate.netsolubilityofthings.com |
Biosynthetic Pathways of Sirenin
Identification of Metabolic Precursors to Sirenin (e.g., Terpenoid Derivations, Mevalonate (B85504) Pathway)
This compound is a sesquiterpenediol, a class of C15 terpenoid natural products. annualreviews.org The biosynthesis of all fungal terpenoids, including sesquiterpenes, originates from the mevalonate (MVA) pathway. biorxiv.orgrsc.org This fundamental metabolic route provides the essential five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). rsc.org
The biosynthesis begins with acetyl-CoA, a central metabolite in the cell. mit.edudavidmoore.org.uk In the female gametes of Allomyces, a significant portion of the acetyl-CoA pool is channeled into the MVA pathway specifically for this compound production. mit.edudavidmoore.org.uk Through a series of enzymatic reactions, three molecules of acetyl-CoA are converted into the six-carbon intermediate, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), and subsequently into mevalonate. Further phosphorylation and decarboxylation yield IPP. Following the isomerization of a portion of IPP to DMAPP, a head-to-tail condensation of two IPP molecules with one DMAPP molecule is catalyzed by farnesyl pyrophosphate (FPP) synthase. This reaction generates the C15 compound farnesyl pyrophosphate (FPP), the universal precursor for all sesquiterpenes, including this compound. davidmoore.org.ukacs.org The process likely involves terpenoid precursors, and research has pointed to the mevalonate pathway's role in synthesizing the required precursor products for this compound. biorxiv.org
Table 1: Key Metabolic Precursors in this compound Biosynthesis
| Precursor Name | Chemical Formula | Role in Pathway |
|---|---|---|
| Acetyl-CoA | C23H38N7O17P3S | Initial 2-carbon building block |
| 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) | C27H44N7O20P3S | Key 6-carbon intermediate in the MVA pathway |
| Mevalonate | C6H12O4 | 6-carbon product of HMG-CoA reductase |
| Isopentenyl pyrophosphate (IPP) | C5H12O7P2 | C5 universal isoprene (B109036) unit |
| Dimethylallyl pyrophosphate (DMAPP) | C5H12O7P2 | C5 isomer of IPP, initiating isoprene unit |
This table is generated based on established biochemical pathways.
Proposed Enzymatic Mechanisms in this compound Biogenesis
The conversion of the linear precursor, farnesyl pyrophosphate (FPP), into the complex bicyclic structure of this compound requires a series of specific enzymatic transformations. While the individual enzymes have not been isolated and characterized from Allomyces, their functions can be proposed based on the known chemistry of this compound and the well-studied mechanisms of other fungal terpene synthases. rsc.orgresearchgate.net
The biosynthetic process is understood to proceed in two main stages:
Cyclization: The first committed step is the cyclization of FPP, catalyzed by a specialized sesquiterpene cyclase (also known as a terpene synthase, STS). This enzyme facilitates the removal of the pyrophosphate group from FPP, generating a carbocation that initiates a cascade of intramolecular reactions. This cascade forms the distinctive bicyclo[4.1.0]heptane core structure of this compound. The precise folding of the FPP substrate within the enzyme's active site dictates the final, unique stereochemistry of the cyclic product.
Tailoring/Oxidation: Following cyclization, the resulting hydrocarbon scaffold undergoes modifications by tailoring enzymes . Since this compound is a diol (containing two hydroxyl groups), these modifications are primarily oxidations. nih.gov These reactions are typically catalyzed by cytochrome P450 monooxygenases , which introduce hydroxyl groups at specific, non-activated carbon atoms on the terpene backbone. nih.gov The presence of two allylic hydroxyl groups in the final this compound molecule suggests at least two distinct oxidation steps are required to complete the biosynthesis. nih.gov
Table 2: Proposed Enzyme Classes in this compound Biogenesis
| Enzyme Class | Proposed Function | Substrate | Product |
|---|---|---|---|
| Sesquiterpene Cyclase (STS) | Catalyzes the cyclization of the linear FPP into the bicyclic hydrocarbon core. | Farnesyl Pyrophosphate (FPP) | Bicyclic sesquiterpene intermediate |
This table outlines the hypothesized enzymatic steps based on the structure of this compound and common fungal biosynthetic logic.
Genetic Regulation of this compound Biosynthesis within Producer Organisms
The production of this compound is under tight genetic and developmental control in Allomyces. It is exclusively synthesized and secreted by female gametes, indicating a cell-type-specific gene expression program. annualreviews.org This specificity ensures that the chemical signal is released only by the cells that need to attract a mating partner. The male gametes, in turn, are the only cells that respond to it. annualreviews.org
Studies of Allomyces have revealed the presence of genes coding for enzymes involved in the mevalonate pathway and sterol metabolism, which are believed to contribute to this compound synthesis. biorxiv.org The immense metabolic investment required for this compound production is itself evidence of strong regulation; so much of the female gamete's acetyl-CoA is diverted to create the pheromone that less ATP is available for flagellar motion, rendering the female gamete less motile than the male. mit.edudavidmoore.org.uk
The targeted production of this compound was a key factor in its initial isolation. Researchers utilized interspecies hybrids of A. arbuscula and A. macrogynus that were almost exclusively female, which allowed for the generation of much larger quantities of the pheromone than would be possible from wild-type cultures containing both sexes. annualreviews.org This reliance on genetically manipulated strains underscores that the capacity for this compound biosynthesis is a defined genetic trait. While specific transcription factors or biosynthetic gene clusters that control the expression of this compound-pathway genes have not yet been identified, the regulation is clearly integrated with the organism's sexual differentiation program.
Comparative Biosynthesis of this compound with Related Fungal Sesquiterpenes
The biosynthesis of this compound, beginning with FPP from the MVA pathway, follows a pattern common to thousands of fungal sesquiterpenoids. rsc.orgmdpi.com However, the true diversity of these compounds arises from the subsequent, highly specific enzymatic steps. Comparing this compound's proposed pathway to those of other fungal sesquiterpenes highlights the evolutionary modularity and divergence of these biosynthetic routes.
Many fungal sesquiterpenes are produced within biosynthetic gene clusters (BGCs), where the genes for the terpene synthase and subsequent tailoring enzymes (like P450s) are co-located on the chromosome, allowing for coordinated regulation. acs.org While a this compound BGC has not been identified, its pathway can be contrasted with well-characterized examples:
Drimane-type Sesquiterpenes: In fungi like Aspergillus calidoustus, the biosynthesis of drimane (B1240787) sesquiterpenes also starts with FPP but is cyclized by a drimenol (B159378) cyclase. nih.gov The resulting drimenol scaffold is then extensively modified by a dedicated P450 monooxygenase that catalyzes multiple hydroxylations and oxidations, and other enzymes that form a γ-butyrolactone ring, creating a family of related but distinct compounds. nih.gov
Dioxafenestrane Sesquiterpenes: The biosynthesis of these complex molecules in Penicillium and Aspergillus species involves a sesquiterpene cyclase that first forms a silphinene scaffold from FPP. acs.org This is followed by tailoring steps that include distinctive Baeyer–Villiger oxidations and hydroxylations on non-activated carbons to construct the final, intricate [5.5.5.6] dioxafenestrane ring system. acs.org
Farnesol in Candida albicans: While this compound is a highly modified sesquiterpene used for long-range attraction, the related C15 alcohol, farnesol, is used by the fungus Candida albicans as a quorum-sensing molecule to regulate its yeast-to-mycelium transition. asm.org Farnesol biosynthesis represents a much simpler pathway, likely involving only the dephosphorylation of FPP, without the complex cyclization and oxidation steps seen in this compound biosynthesis. asm.org
Trisporic Acid in Mucorales: In contrast to the sesquiterpene pheromones, fungi in the order Mucorales use trisporic acid and its precursors as sex pheromones. davidmoore.org.uk These molecules are apocarotenoids, derived not directly from FPP but from the C40 carotenoid pathway, which itself originates from the MVA pathway, showcasing a completely different branch of terpenoid metabolism adapted for chemical communication. davidmoore.org.uk
This comparative view demonstrates that while the foundational MVA pathway is conserved, fungi have evolved a vast and diverse toolkit of terpene cyclases and tailoring enzymes to produce structurally unique sesquiterpenoids like this compound, each exquisitely adapted for a specific biological function.
Table 3: Comparative Overview of Fungal Terpenoid-Related Signaling Molecules
| Compound Name | Producing Organism (Example) | Class | C15 Precursor | Key Biosynthetic Enzymes | Biological Function |
|---|---|---|---|---|---|
| This compound | Allomyces macrogynus | Sesquiterpenoid | Farnesyl Pyrophosphate | Proposed: Sesquiterpene Cyclase, P450 Monooxygenases | Female-to-male sex pheromone annualreviews.org |
| Drimenol Esters | Aspergillus calidoustus | Sesquiterpenoid | Farnesyl Pyrophosphate | Drimenol Cyclase, P450s, Acyltransferase | Not fully known, likely defensive nih.gov |
| Penifulvin A | Penicillium griseofulvum | Sesquiterpenoid (Dioxafenestrane) | Farnesyl Pyrophosphate | Sesquiterpene Cyclase, Baeyer-Villiger Monooxygenase | Not fully known, likely defensive acs.org |
| Farnesol | Candida albicans | Sesquiterpenoid (Acyclic Alcohol) | Farnesyl Pyrophosphate | Proposed: Phosphatase | Quorum sensing molecule asm.org |
| Trisporic Acid | Mucor mucedo | Apocarotenoid | (via Carotenoids) | Carotene cleavage enzymes, Dehydrogenases | Mating pheromone davidmoore.org.uk |
Molecular Mechanisms of Sirenin Action in Fungi
Characterization of Sirenin Receptor Systems in Allomyces Gametes
The initial step in this compound-mediated chemotaxis is the detection of the pheromone by the male gamete. While a specific this compound receptor has not been definitively isolated and characterized in Allomyces, research points towards a complex system likely involving ion channels. The uptake of l-sirenin by the sperm of Allomyces has been observed to follow first-order kinetics at low concentrations, suggesting a receptor-mediated process. nih.gov
A key candidate for involvement in the this compound response is the cation channel of sperm (CatSper) complex. core.ac.uk Although direct binding of this compound to an Allomyces CatSper channel has not been demonstrated, the CatSper channel complex is present in this basal fungus. core.ac.uk Intriguingly, synthetic this compound has been shown to activate the human CatSper channel complex, leading to an increase in intracellular calcium. core.ac.ukacs.orgnih.gov This suggests a conserved functional aspect of this channel in gamete physiology. However, it is important to note that the potency of this compound on the human channel is several orders of magnitude lower than its effect on Allomyces gametes, reflecting significant evolutionary divergence. acs.org
While G-protein coupled receptors (GPCRs) are common mediators of pheromone signaling in many fungal species, a direct role for a GPCR as the primary this compound receptor in Allomyces has not been established. nih.govnih.govapsnet.orgfrontiersin.org In other fungi, such as Saccharomyces cerevisiae, specific GPCRs like Ste2 and Ste3 are well-characterized pheromone receptors. nih.govwikipedia.org The possibility remains that a GPCR could be involved upstream of or in concert with ion channel activation in Allomyces, but further research is needed to elucidate this. nih.govnih.gov
| Receptor System Component | Evidence in Allomyces | Supporting Findings |
|---|---|---|
| Specific this compound Receptor | Not definitively identified | Uptake kinetics suggest a receptor-mediated process. nih.gov |
| CatSper Ion Channel | Presence of the channel complex confirmed. core.ac.uk | This compound activates the human CatSper channel, suggesting a conserved function. core.ac.ukacs.orgnih.gov |
| G-Protein Coupled Receptor (GPCR) | No direct evidence for this compound binding. | GPCRs are primary pheromone receptors in many other fungal species. nih.govnih.govapsnet.orgfrontiersin.orgwikipedia.org |
Intracellular Signal Transduction Cascades Initiated by this compound Binding
The binding of this compound to the male gamete triggers a rapid and significant intracellular signaling cascade, with a large influx of calcium ions (Ca²⁺) being the central and most well-documented event. core.ac.ukacs.orgnih.govdavidmoore.org.uk This influx of extracellular calcium is a critical step in the chemotactic response. davidmoore.org.uk Experiments have demonstrated that the removal of extracellular Ca²⁺ with chelating agents results in the loss of the characteristic turning behavior of the gametes, even in the presence of this compound. davidmoore.org.uk
The leading hypothesis for the mechanism of this calcium influx is the activation of the CatSper ion channel. core.ac.ukacs.orgnih.gov As a cation channel, its opening would directly lead to the observed increase in intracellular Ca²⁺ concentration. While the direct activation of the Allomyces CatSper channel by this compound is yet to be experimentally confirmed, the activation of its human counterpart by this compound provides strong correlative evidence. core.ac.ukacs.orgnih.gov
The potential involvement of a G-protein coupled receptor (GPCR) pathway in this process remains an area for further investigation. In many eukaryotic chemotaxis models, GPCR activation leads to the dissociation of heterotrimeric G-proteins, which can then modulate the activity of downstream effectors, including ion channels. nih.govnih.gov It is conceivable that a GPCR could be the initial sensor of this compound, which then activates the CatSper channel through a G-protein-mediated pathway. However, direct evidence for this complete cascade in Allomyces is currently lacking.
| Signaling Event | Description | Key Molecules/Ions |
|---|---|---|
| Primary Signal | Binding of this compound to the male gamete surface. | This compound |
| Key Second Messenger | Rapid and large influx of extracellular calcium. core.ac.ukacs.orgnih.govdavidmoore.org.uk | Calcium (Ca²⁺) |
| Proposed Mechanism | Activation of the CatSper ion channel. core.ac.ukacs.orgnih.gov | CatSper channel |
| Hypothesized Pathway | Potential involvement of a G-protein coupled receptor pathway upstream of ion channel activation. nih.govnih.gov | GPCR, G-proteins |
Chemical Synthesis of Sirenin and Its Analogs
Total Synthesis Strategies and Methodologies for Natural Sirenin
The total synthesis of this compound, a sesquiterpenoid pheromone, has been a subject of interest for organic chemists since its structure was elucidated. The molecule's unique bicyclo[4.1.0]heptane core, coupled with its specific stereochemistry and functional groups, presents significant synthetic challenges. Over the years, various strategies have been developed, evolving from initial racemic syntheses to more sophisticated enantioselective approaches that provide access to the biologically active, naturally occurring enantiomer.
Development of Racemic Synthesis Approaches
The first total syntheses of this compound, accomplished in the late 1960s, produced the compound as a racemic mixture, denoted as (±)-Sirenin or dl-Sirenin. nih.govacs.org These early routes were crucial in confirming the proposed structure of the natural product. Researchers such as Mori and Matsui, as well as Plattner, Bhalerao, and Rapoport, were pioneers in this area, developing independent pathways to the racemic target. researchgate.net
One notable strategy for synthesizing (±)-Sirenin involves a multi-step sequence that constructs the key bicyclic framework and installs the necessary side chain. A representative synthesis utilized a cycloaddition reaction between a substituted 1,3-cyclohexadiene (B119728) derivative (ether 93) and chloromethylketene. tamu.edu This reaction produced a mixture of endo- and exo-methyl isomers of the resulting cycloadduct. tamu.edu The desired endo-isomer was then subjected to a ring contraction, typically initiated by silver nitrate, to form the characteristic bicyclo[4.1.0]heptane core. tamu.edu Subsequent steps focused on elaborating the side chain through methods like the Horner-Emmons reaction to introduce the required five-carbon unit. tamu.edu The final stage of this synthesis involved the deprotection of a hydroxyl group, yielding (±)-Sirenin. tamu.edu The synthetic product was shown to be biologically active at concentrations as low as 10⁻¹⁰ M. tamu.edu
These foundational racemic syntheses validated the structural assignment of this compound and provided the initial groundwork for developing more advanced and stereocontrolled synthetic strategies.
Advancement in Enantioselective Total Synthesis of this compound
While racemic syntheses were a significant achievement, the ultimate goal was the enantioselective synthesis of the specific stereoisomer produced by the female gametes of Allomyces. Progress in asymmetric synthesis has led to several successful enantioselective total syntheses of this compound. To date, three key approaches have been established, each employing different chemical strategies to achieve stereocontrol. researchgate.netacs.org
One of the first enantioselective syntheses was achieved by Corey and his team, who utilized an intramolecular [2+1] cyclization with a chiral catalyst to construct the cyclopropane (B1198618) ring with high stereospecificity. acs.org This method represented a significant step forward in controlling the absolute stereochemistry of the bicyclic core.
These enantioselective routes are critical not only for producing the biologically active form of this compound for further study but also for providing versatile platforms for the synthesis of analogs. acs.org
Stereochemical Control and Regioselectivity in this compound Synthesis
Achieving precise control over stereochemistry and regioselectivity is paramount in the total synthesis of this compound due to its multiple stereocenters and specific arrangement of functional groups. Synthetic strategies must address the relative and absolute configurations of the substituents on the bicyclic core and the geometry of the double bond in the side chain.
In the context of racemic synthesis, stereochemical control is often relative. For instance, in the cycloaddition reaction between a diene and chloromethylketene, a preference for the endo-methyl isomer over the exo-methyl isomer was observed, with a reported ratio of 3.6:1. tamu.edu This diastereoselectivity, while not perfect, provided a sufficient quantity of the correct intermediate for the subsequent ring contraction and completion of the synthesis.
Enantioselective syntheses, by definition, require a higher level of stereochemical control to establish the absolute configuration. The use of chiral catalysts, as in Corey's intramolecular [2+1] cyclization, is a powerful method for inducing asymmetry and forming one enantiomer preferentially. acs.org Similarly, starting from a chiral pool material like (S)-perillic acid embeds stereochemical information from the outset. acs.org In this synthesis, the stereochemistry of the starting material influences the formation of a diastereomeric mixture of epoxides, which is then carried through the key cyclopropanation step. acs.org The control of stereochemistry is a central theme that dictates the choice of reagents, catalysts, and reaction conditions throughout the synthetic sequence. researchgate.netrijournals.com
Regioselectivity is also a key consideration, particularly during the installation and modification of the side chain. Reactions such as the Horner-Emmons olefination are employed to ensure the correct placement and (E)-geometry of the carbon-carbon double bond within the dienol side chain. tamu.edu
Design and Synthesis of this compound Derivatives and Structural Analogs
The total synthesis of this compound has paved the way for the design and creation of structural analogs and derivatives. tamu.edu These modified compounds are invaluable tools for studying structure-activity relationships (SAR), identifying the specific molecular features required for biological activity, and developing new chemical probes or modulators of biological pathways. acs.orgnih.gov
One research effort focused on synthesizing a series of analogs to probe the biological activity associated with the sexual pheromone function in Allomyces. tamu.edu This work included the preparation of simplified 1,5-diols and a monohydroxy analog of this compound (alcohol 41) that retained the core structural features. tamu.edu The synthesis of these analogs often paralleled the total synthesis of the natural product itself, employing similar key reactions like the Horner-Emmons reaction to build the side chain on a modified bicyclic core. tamu.edu Biological evaluation of these analogs revealed that many exhibited activity, with the monohydroxy analog 41 showing strong activity at concentrations as low as 10⁻¹⁰ M, similar to synthetic (±)-Sirenin. tamu.edu
More recently, with the discovery that this compound can activate the human CatSper channel complex, a key ion channel in human sperm, interest has grown in designing this compound analogs as potential blockers of this channel. researchgate.netacs.orgnih.gov An efficient synthetic route, such as the one starting from (S)-perillic acid, is considered an attractive platform for generating such analogs due to its potential for modification. acs.org By systematically altering the functional groups and stereochemistry of the this compound molecule, researchers aim to develop potent and selective inhibitors of the CatSper channel, which could have applications as novel non-hormonal male contraceptives. acs.orgnih.gov
Structure Activity Relationship Sar Studies of Sirenin
Correlating Sirenin Structural Features with Fungal Chemotactic Activity
Early studies indicated that several structural analogs were devoid of activity at physiological concentrations, suggesting a high specificity in the this compound receptor system. annualreviews.orgnih.gov However, later research identified a synthetic monohydroxy analog of this compound that exhibited a threshold concentration for gamete attraction comparable to that of natural this compound (10 picomolar). nih.govresearchgate.net This finding suggested that the hydroxymethyl group attached to the six-membered ring of this compound is not strictly essential for biological activity at physiological concentrations. nih.govresearchgate.net
Analysis of Stereoisomeric Effects on this compound Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor influencing the biological activity of many compounds, including pheromones. ijpsjournal.commichberk.comlibretexts.org this compound is a chiral molecule, meaning it exists as stereoisomers that are non-superimposable mirror images of each other (enantiomers) or differ in the arrangement of atoms around one or more chiral centers (diastereomers). michberk.commsu.edu
Studies specifically investigating the stereoisomeric effects of this compound have shown a pronounced difference in the biological activity of its enantiomers. Research testing the enantiomorphs of this compound demonstrated that only the naturally occurring isomer, l-sirenin, was active in attracting the sperm of Allomyces. annualreviews.orgnih.gov Other stereoisomers were found to be devoid of activity at physiological concentrations. nih.govresearchgate.net This indicates that the this compound receptor system in Allomyces macrogynus is highly stereospecific, recognizing and responding effectively to only one specific spatial arrangement of the this compound molecule.
Insights from Synthetic Analogs into Receptor Binding and Activation Specificity
The synthesis and testing of this compound analogs have provided valuable insights into the nature of the this compound receptor and the requirements for receptor binding and activation. The observation that only specific structural features and stereoisomers elicit a chemotactic response suggests a highly selective interaction between this compound and its receptor on the male gametes. annualreviews.orgnih.govresearchgate.netnih.gov
While the exact nature of the this compound receptor in Allomyces macrogynus is still an area of research, the SAR data from synthetic analogs points towards specific binding requirements. The balance between hydrophilic and hydrophobic regions, as suggested by analog studies, implies that the receptor likely has corresponding regions that interact favorably with these parts of the this compound molecule. nih.govresearchgate.net
The high stereospecificity observed, where only l-sirenin is active, strongly suggests that the receptor binding site has a precise three-dimensional architecture that complements only one enantiomer. annualreviews.orgnih.gov Analogs with altered stereochemistry or modifications to key functional groups likely fail to fit correctly into the binding site or fail to induce the necessary conformational change in the receptor for activation.
Furthermore, studies exploring synthetic analogs have sometimes aimed to identify compounds that might act as agonists or antagonists of the this compound receptor, although specific details on this for the Allomyces system are less widely reported compared to other signaling systems like GPCRs. wikipedia.orgnih.govesrf.frstaibabussalamsula.ac.id However, the ability to design and synthesize analogs with varied activities would be a powerful tool for probing receptor interactions and signaling pathways. The finding that a monohydroxy analog retains activity suggests some flexibility in the receptor's interaction with the side chain, while the strict stereospecificity highlights the rigidity of the requirements around the chiral centers. annualreviews.orgnih.govresearchgate.netnih.gov
Ecological and Evolutionary Significance of Sirenin Signaling
Role of Sirenin in the Reproductive Biology of Allomyces Species
In the basal fungus Allomyces macrogynus, this compound acts as a sexual pheromone released by the female gametes to attract the motile male gametes. acs.orgwikipedia.orgresearchgate.net This chemotactic attraction is essential for successful fertilization. The female gametangia and gametes produce this compound, creating a concentration gradient that guides the male gametes towards them. wikipedia.orgdavidmoore.org.ukgovtsciencecollegedurg.ac.in Male gametes are smaller and orange due to the presence of gamma carotenoid, while female gametes are colorless and less motile, staying close to the female gametangia. wikipedia.org This difference in motility and the localized release of this compound by the female gametes contribute to the establishment of a strong chemical gradient. wikipedia.org Fertilization in Allomyces appears to be highly efficient, with nearly 100% of female gametes being fertilized upon contact with male gametes. wikipedia.org
Research has shown that this compound is a bicyclic sesquiterpene diol with a molecular weight of 236. davidmoore.org.ukannualreviews.org It is active at very low concentrations, reported to induce chemotaxis in A. macrogynus male gametes at concentrations as low as 10 pM. acs.organnualreviews.org The male gametes respond to this compound by altering their swimming pattern; movement away from the this compound source results in shorter runs between changes in direction, while movement towards the source leads to fewer stops. davidmoore.org.uk Male gametes are also known to take up or bind this compound, and it is believed they metabolize it into an inactive product, which helps maintain the concentration gradient. annualreviews.org
The production of this compound by female gametes and the response of male gametes are specific to the sexual stage of the Allomyces life cycle. annualreviews.org Interestingly, the resulting zygote quickly loses its response to this compound and gains the ability to respond chemotactically to certain amino acids. annualreviews.org
Interspecies Communication and Specificity Mediated by this compound and Related Pheromones
While this compound is primarily known for its role in intraspecies communication within Allomyces, there is evidence suggesting its involvement in interspecies interactions as well. This compound secreted by female Allomyces gametes can attract male gametes of both conspecific and heterospecific Allomyces species. researchgate.net Early studies indicated that species-specific sirenins might exist, as the response of male gametes from different Allomyces species to this compound produced by a hybrid strain varied. annualreviews.org For example, A. macrogynus male gametes responded well, while A. arbuscula male gametes responded poorly to this compound from a hybrid strain. annualreviews.org This could imply species-specific variations in this compound structure or differences in the sensitivity of male gametes to the pheromone. annualreviews.org
Beyond Allomyces, other fungal pheromones mediate sexual reproduction in different fungal groups, highlighting the diversity of chemical signaling in the fungal kingdom. Examples include antheridiol (B1252342) and oogoniol in Achlya and trisporic acids in Mucorales. govtsciencecollegedurg.ac.inslideshare.net Trisporic acids, for instance, are C-18 terpenoid compounds involved in sexual differentiation and the induction of zygophore development in Mucorales, and their biosynthesis involves cooperative pathways between compatible mating types. wikipedia.orgebi.ac.uk The existence of diverse pheromones like this compound, antheridiol, oogoniol, and trisporic acids underscores the importance of chemical communication in fungal sexual reproduction and suggests potential for specificity in interactions, both within and between species. govtsciencecollegedurg.ac.inslideshare.net
Evolutionary Conservation and Divergence of this compound Signaling Systems Across Fungi
The presence of pheromone-mediated sexual reproduction in diverse fungal lineages, from the basal Allomyces (Chytridiomycota) to the more derived ascomycetes and basidiomycetes, suggests that chemical signaling for mating is an ancient and conserved mechanism in fungi. slideshare.netnih.govasm.org Allomyces, belonging to the early-diverging Blastocladiomycota (often discussed alongside Chytridiomycota as basal fungi), retains flagellated gametes, a trait shared with ancestral opisthokonts (the group including fungi and animals). asm.org The use of a chemical attractant like this compound for these motile gametes is likely a reflection of this ancient aquatic lifestyle.
While the principle of pheromone attraction is conserved, the chemical structures of the pheromones themselves have diverged across fungal groups. This compound is a sesquiterpene, while trisporic acids are terpenoids derived from beta-carotene, and yeast mating pheromones are lipopeptides. davidmoore.org.ukwikipedia.orgebi.ac.uk This divergence in chemical structure likely reflects the independent evolution of mating systems and the diverse ecological niches fungi occupy.
Interestingly, recent research has revealed a potential evolutionary link between this compound signaling in Allomyces and steroid signaling in animals. Synthetic this compound has been shown to activate the CatSper channel complex in human sperm, mimicking the action of progesterone. acs.orgresearchgate.netresearchgate.netbiorxiv.org CatSper channels are crucial for sperm motility and fertilization in mammals. acs.orgresearchgate.net This finding suggests a deep evolutionary kinship between the molecular mechanisms of gamete interaction in distantly related opisthokonts, potentially originating from a common unicellular ancestor. acs.orgbiorxiv.orgnih.govoup.comresearchgate.net While the exact biosynthetic pathway of this compound in Allomyces is not fully known, it is thought to involve terpenoid precursors, which are also intermediates in the synthesis of sterols and steroid hormones in animals. researchgate.netbiorxiv.org This further supports the idea of an ancient, shared molecular toolkit for reproductive signaling that diverged over evolutionary time.
Ecological Contexts of this compound Production and Perception in Aquatic Environments
Allomyces species are predominantly found in aquatic environments, such as soils in tropical countries, ponds, rice fields, and slow-moving rivers. wikipedia.org The production and release of this compound into these aqueous habitats facilitate the encounter and fusion of motile gametes. The diffusion of this compound in water creates the chemical gradient necessary for male gamete chemotaxis. wikipedia.org
The aquatic environment presents specific challenges and opportunities for chemical signaling. Water is a medium that allows for the relatively free diffusion of small molecules like this compound, enabling communication over a distance. However, the concentration of the pheromone can be affected by water flow, dilution, and potential degradation by microorganisms or abiotic factors. The high efficiency of fertilization in Allomyces suggests that the this compound signaling system is well-adapted to the dynamics of its aquatic environment. wikipedia.org The rapid metabolism of this compound by male gametes after uptake could also contribute to maintaining localized gradients and preventing signal saturation in the surrounding water. annualreviews.org
While the primary ecological role of this compound is in facilitating sexual reproduction in aquatic Allomyces, the broader ecological implications of this pheromone and other fungal signaling molecules in aquatic ecosystems are areas of ongoing research. Fungal communication, including interspecies crosstalk, plays a role in various ecological processes, such as biofilm formation and interactions with bacteria and plants in aquatic environments. nih.govuminho.pt Further understanding of this compound's fate and interactions in these complex microbial communities could reveal additional ecological roles beyond its direct function in reproduction.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5281536 |
| Antheridiol | 12306667 |
| Oogoniol | Not readily available in search results |
| Trisporic acids | 6450220 (Trisporic acid A) nih.gov, 90470632 (Trisporic acid B) wikipedia.org, 101306749 (Trisporic acid C) wikipedia.org |
Data Tables
While detailed quantitative data tables on this compound concentration gradients or gamete response kinetics were not extensively provided in the search results, the following table summarizes key information about this compound's activity:
| Property | Value | Organism | Citation |
| Active Concentration (Chemotaxis) | ~10 pM | Allomyces macrogynus | acs.organnualreviews.org |
| Molecular Weight | 236 g/mol | This compound | davidmoore.org.ukannualreviews.org |
| EC50 (CatSper activation) | 2.9 ± 0.7 μM | Human sperm | acs.orgresearchgate.net |
This table highlights the potent activity of this compound in its native context with Allomyces gametes compared to its effect on a heterologous system like human sperm, reflecting the evolutionary distance between these organisms.
Analytical Methodologies in Sirenin Research
Spectroscopic Techniques for Characterization and Elucidation of Sirenin and its Metabolites
Spectroscopic methods are fundamental tools for determining the structure and identity of chemical compounds, including this compound and any related metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly valuable in this regard. solubilityofthings.comlehigh.eduuniversalclass.comuba.ar
NMR spectroscopy provides detailed information about the arrangement of atoms within a molecule by measuring the magnetic properties of certain nuclei, such as hydrogen and carbon. solubilityofthings.comuniversalclass.com Chemical shifts observed in NMR spectra allow for the precise determination of molecular structures. solubilityofthings.com This technique is widely used in organic chemistry for identifying unknown compounds and elucidating complex structures. solubilityofthings.com
Mass Spectrometry, while primarily used for quantitative analysis, is also a powerful qualitative tool for identifying compounds based on their mass-to-charge ratios. solubilityofthings.comuniversalclass.com The mass spectrum generated serves as a unique fingerprint for pinpointing molecular identities. solubilityofthings.com MS plays a crucial role in fields such as metabolomics. solubilityofthings.com Different MS approaches, including various ionization techniques and mass analyzer technologies, can be employed to increase the number of metabolites detected. uba.ar
The structure of this compound, a bicyclic sesquiterpenediol, was determined using spectroscopic methods. wpmucdn.com Analysis of related compounds and synthetic intermediates also commonly involves NMR and MS for structural confirmation and purity assessment. For instance, studies on the synthesis of related steroidal compounds, such as oogoniol, have utilized 1H NMR, 13C NMR, and HRMS (High-Resolution Mass Spectrometry) to characterize the synthesized products. researchgate.netsemanticscholar.orgmdpi.com
Chromatographic Approaches for Isolation, Purification, and Purity Assessment of this compound
Chromatographic techniques are indispensable for separating this compound from complex mixtures, purifying it to a high degree, and assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed. researchgate.netchemyx.comalwsci.comdrawellanalytical.com
HPLC is a widely used technique for separating, identifying, and quantifying compounds in liquid samples, particularly effective for non-volatile and polar compounds. chemyx.comalwsci.com It offers high sensitivity, selectivity, versatility, and can be automated. chemyx.com HPLC is a crucial tool in pharmaceutical applications for evaluating formulations, checking purity, and monitoring changes. chemyx.com
GC is primarily used for the analysis of volatile and thermally stable compounds. alwsci.comdrawellanalytical.com It offers excellent sensitivity, especially when coupled with detectors like the Flame Ionization Detector (FID) or Mass Spectrometer (MS). alwsci.com
Chromatographic methods, such as HPLC, are essential for purifying extracts and assessing the purity of isolated compounds. researchgate.nettautobiotech.comcsic.es For example, in the isolation of compounds like syringin (B1682858) and edgeworoside C from plant extracts, HPLC analysis was used to determine the purity of the fractions obtained from counter-current chromatography. researchgate.nettautobiotech.com Purity assessment using chromatographic techniques often involves comparing chromatographic profiles and potentially coupling with spectroscopic detectors like UV or MS to identify coeluting impurities. chromatographyonline.comchromatographyonline.com
Development and Refinement of Bioassays for this compound Activity Assessment
Bioassays are critical for evaluating the biological activity of this compound, specifically its function as a chemotactic pheromone attracting male gametes of Allomyces. acs.orgresearchgate.net The development and refinement of these bioassays are essential for understanding the potency and specificity of this compound. promega.co.ukbiopharminternational.com
Bioassays measure the biological activity of a molecule and are crucial throughout the drug development and manufacturing process. promega.co.ukasymbio.com They generate a signal based on the molecule's activity, often measuring changes in biological responses like chemotaxis in the case of this compound. biopharminternational.com Critical attributes of functional bioassays include specificity, accuracy, precision, linearity, range, and robustness. promega.co.uk
For this compound, bioassays typically involve observing the chemotactic response of male gametes to different concentrations of the compound. acs.orgresearchgate.net The design of these bioassays is crucial for obtaining reliable data on this compound's attraction activity. researchgate.net Early work on this compound involved devising sensitive bioassays to detect its presence and measure its activity at very low concentrations, such as 10 pM in chemotaxis bioassays involving A. macrogynus male gametes. acs.orgwpmucdn.com
Refinement of bioassays may involve optimizing parameters such as the organism's preparation, the assay medium, the concentration range of this compound tested, and the method of quantifying the biological response. biopharminternational.com Evaluating the specificity of the bioassay is also important to ensure that the observed response is specifically due to this compound and not other compounds. biopharminternational.com
An example of a bioassay design for this compound chemotaxis involves placing female gametangia in the center of an agar (B569324) plate and experimental groups (containing this compound) in outlying wells. researchgate.net Chemotaxis towards this compound is indicated by the clustering of male gametangia towards the center well. researchgate.net
Advanced Analytical Techniques for Comprehensive Fungal Metabolomics in this compound Studies
Metabolomics employs a range of advanced analytical techniques, with mass spectrometry (MS) and nuclear magnetic resonance (NMR) being the most widely used platforms. nih.govmdpi.com Advances in chromatographic methods, enhanced instrumentation, and sophisticated bioinformatics tools have significantly advanced metabolomics, enabling the detection and analysis of hundreds of metabolites in a single experiment. nih.gov
Commonly used analytical methods for fungal metabolomics include gas chromatography/mass spectrometry (GC-MS), liquid chromatography/mass spectrometry (LC-MS), and nuclear magnetic resonance spectroscopy/mass spectrometry (NMR-MS). mdpi.com These techniques allow for the qualitative and quantitative analysis of metabolite extracts. mdpi.com
Untargeted metabolomics approaches, often utilizing techniques like ultra-high pressure liquid chromatography-time-of-flight mass spectrometry (UHPLC-TOF-MS), can be used to screen for induced metabolites in fungal cultures, such as those produced during fungal interactions or in response to environmental changes. nih.govresearchgate.net Comparing LC-MS data from co-cultures and mono-cultures, followed by statistical analysis, can highlight metabolites that are overexpressed due to fungal interactions. nih.gov This approach has been applied to study metabolite induction in fungal co-cultures, demonstrating the consistent induction of potentially new metabolites. nih.gov
Current Challenges and Future Research Directions
Unelucidated Aspects of Sirenin Biosynthesis and its Regulatory Networks
A primary challenge in this compound research lies in the complete elucidation of its biosynthetic pathway and the complex networks that regulate its production. While it is established that this compound is a sesquiterpene diol derived from farnesyl pyrophosphate (FPP), the specific enzymatic machinery and genetic underpinnings are not fully characterized. davidmoore.org.uk Transcriptomic studies of Allomyces have identified expressed orthologs of genes involved in the canonical mevalonate (B85504) pathway, which produces the universal terpene precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). biorxiv.orgnih.govmdpi.com This suggests a conserved foundational pathway for terpene synthesis in this early-diverging fungus.
However, the specific terpene synthases (cyclases) that convert FPP into the unique bicyclic carbon skeleton of this compound remain to be identified and functionally characterized. Furthermore, the "tailoring enzymes," such as cytochrome P450 monooxygenases, responsible for the subsequent hydroxylation steps that yield the final active diol structure, are also unknown. nih.gov Research indicates that genes coding for enzymes in sterol metabolism may contribute to this compound synthesis, and one study noted that a putative diphosphomevalonate decarboxylase—an enzyme in the mevalonate pathway—appears to be rapidly evolving in anisogamous Allomyces lineages, hinting at its potential role and evolutionary significance in pheromone production. biorxiv.orgresearchgate.net
The regulatory networks governing the female-specific and temporally controlled production of this compound are also largely unexplored. Understanding how environmental cues and developmental state trigger the expression of this compound biosynthetic genes is a key future goal. Research into the regulation of other fungal secondary metabolites points to complex control by transcription factors and signaling cascades, such as MAPK pathways, often responding to stimuli like nutrient availability, light, and pH. bsb-muenchen.deresearchgate.net Identifying the specific transcription factors, promoters, and signaling pathways that switch on this compound production in female gametes of Allomyces is a critical area for future investigation. This will likely involve comparative transcriptomics between male and female gametes and targeted gene knockout studies.
Comprehensive Identification and Functional Characterization of All this compound Receptors and Signaling Components in Fungi
Despite this compound being one of the first fungal pheromones identified, its cognate receptor(s) on the male gamete surface remain elusive. benthamopen.com The prevailing hypothesis is that this compound is detected by a G-protein coupled receptor (GPCR), a common mechanism for pheromone perception in many fungal species. biorxiv.orgnih.govfrontiersin.org Genomic and proteomic databases contain entries for predicted GPCRs in Allomyces macrogynus, providing a list of candidates for investigation. ebi.ac.ukuniprot.org Future research will need to employ techniques like affinity chromatography with labeled this compound analogues or heterologous expression of candidate GPCRs in systems like yeast to screen for binding and activation. akjournals.com
Once a receptor is identified, the downstream signaling cascade that translates this compound binding into a chemotactic response needs to be fully mapped. It is known that this compound perception induces a significant influx of calcium ions (Ca2+) into the male gamete, which is essential for altering its swimming pattern. researchgate.net Intriguingly, studies have shown that this compound can activate the human CatSper (cation channel of sperm) complex, and homologs of CatSper channels have been identified in the Allomyces genome, suggesting a conserved mechanism for Ca2+ influx in gamete chemotaxis across kingdoms. biorxiv.orgresearchgate.net The immediate steps linking GPCR activation to channel opening are unknown. In other fungal pheromone pathways, this involves the dissociation of the G-protein into its α and βγ subunits, which then trigger a mitogen-activated protein kinase (MAPK) cascade. akjournals.complos.org Investigating the roles of G-proteins, MAPK pathway components (such as the homolog of Ste20), and other potential second messengers will be crucial to building a complete model of this compound signal transduction. researchgate.net
Exploration of Chemoenzymatic and Biocatalytic Routes for this compound Production
The limited natural availability of this compound necessitates efficient synthetic routes for research purposes. While total chemical synthesis has been achieved, it often involves numerous steps and can be low-yielding. scispace.com Chemoenzymatic and biocatalytic approaches offer promising, sustainable, and potentially more efficient alternatives. fraunhofer.debritannica.com These strategies leverage the high selectivity of enzymes for specific transformations, which is particularly advantageous for creating complex, stereospecific molecules like this compound. oup.comfrontiersin.orgbiorxiv.org
Future research in this area could focus on several key strategies:
Whole-cell Biotransformation: Utilizing genetically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to express key enzymes from the this compound pathway. frontiersin.org For instance, once the specific terpene synthase and cytochrome P450s from Allomyces are identified, they could be introduced into a microbial host that is optimized for producing the precursor FPP. mdpi.comsjtu.edu.cn This could enable the conversion of simple carbon sources into this compound or advanced precursors.
In Vitro Enzymatic Cascades: Combining isolated enzymes in a one-pot reaction to build the molecule step-by-step. Modular chemoenzymatic approaches, where chemically synthesized precursors are acted upon by a series of enzymes (e.g., prenyltransferases, terpene synthases), could be employed to generate this compound analogues for structure-activity relationship studies. researchgate.net
Leveraging Enzyme Promiscuity: Exploring existing, well-characterized terpene synthases and oxidases from other organisms for their ability to catalyze the required reactions on this compound precursors. digitellinc.com Directed evolution could then be used to enhance the efficiency and selectivity of these enzymes for this compound production.
These biocatalytic methods could significantly reduce the cost and environmental impact of this compound synthesis, providing the quantities needed for detailed biological and ecological studies. researchgate.netresearchgate.net
Expanding Research into the Broader Chemical Ecology and Evolutionary Dynamics of this compound and Related Fungal Pheromones
The study of this compound offers a unique window into the chemical ecology and evolutionary history of early-diverging fungi. biorxiv.org A key challenge is to place this compound signaling within a broader ecological context. For instance, while this compound attracts male gametes, Allomyces male gametes themselves produce a pheromone called parisin, creating a bilateral communication system whose dynamics are not fully understood. wikipedia.org Investigating the specificity of the this compound signal—whether it can be perceived by other sympatric chytrid species or if it is subject to "eavesdropping" by predators or parasites—is an important avenue for future ecological research.
From an evolutionary perspective, understanding how this sesquiterpenoid-based signaling system arose and diverged is a major goal. Comparative genomics reveals that while core signaling components like MAPK cascades are conserved, the pheromones and their receptors often evolve rapidly, potentially driving reproductive isolation and speciation. biorxiv.orgnih.govbiorxiv.org Future research should involve:
Comparative Genomics: Analyzing the genomes of other Blastocladiomycota and related fungal lineages to trace the evolutionary origins of this compound biosynthesis genes and receptors. researchgate.netasm.org This can reveal patterns of gene duplication, loss, and divergence associated with different reproductive strategies (e.g., isogamy vs. anisogamy). biorxiv.org
Functional Analysis of Homologs: Characterizing this compound-like pathways in other fungal species to understand how pheromone signals diversify. While Dikarya fungi often use peptide or lipopeptide pheromones, the use of terpenoids by Allomyces and the unrelated Mucorales (which use trisporic acid, derived from β-carotene) points to multiple evolutionary origins of chemical mating signals. plos.orgnih.gov
Population-Level Studies: Investigating variation in this compound production and receptor sensitivity within and between populations of Allomyces to understand the microevolutionary pressures acting on this communication system. nih.gov
Methodological Advancements for Ultra-Sensitive Detection and Quantification of this compound in Ecological Samples
A significant hurdle in studying the chemical ecology of this compound is the difficulty of detecting and quantifying it at the physiologically relevant concentrations (as low as 10⁻¹⁰ M) in complex aquatic environments. davidmoore.org.uk The molecule is released in minute amounts and is diluted rapidly. Developing and adapting ultra-sensitive analytical methods is therefore a critical research frontier.
Future progress will likely depend on advancements in several areas:
Advanced Mass Spectrometry: Techniques such as gas chromatography coupled with triple quadrupole mass spectrometry (GC-MS/MS) offer high sensitivity and selectivity. mdpi.com Developing optimized methods, including pre-concentration steps like solid-phase microextraction (SPME) or stir-bar sorptive extraction (SBSE), will be essential for analyzing environmental water samples. nih.govmdpi.com Passive sampling techniques, which concentrate the analyte over time, could also prove valuable for monitoring this compound presence in streams. researchgate.net
Biosensors: The development of whole-cell biosensors presents a novel and potentially low-cost approach for in-situ detection. acs.org This could involve engineering yeast cells to express the this compound receptor (once identified) and linking its activation to a measurable output, such as the production of a fluorescent or colorimetric reporter molecule. nih.govmdpi.com Such biosensors could be used to map pheromone gradients in the environment or to screen for novel this compound-like molecules.
Surface-Based Assays: Highly sensitive affinity assays, such as those developed using hydrophobins to quantify yeast pheromones, could be adapted for this compound. mdpi.com This would involve immobilizing this compound-binding molecules (antibodies or receptors) on a surface for competitive binding assays, which can achieve extremely low limits of detection. frontiersin.org
These methodological innovations will be paramount for moving this compound research from the laboratory into the field, allowing for a true understanding of its role in the natural environment.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for isolating and purifying Sirenin from fungal cultures?
- Methodological Answer : Use solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques like HPLC or GC-MS for purification. Ensure fungal cultures are synchronized to the reproductive phase for optimal this compound yield. Include controls for abiotic degradation by testing solvent stability under varying pH and temperature conditions .
- Data Consideration : Document extraction efficiency using yield (%) and purity (via NMR or mass spectrometry). Tabulate results comparing solvents, incubation times, and fungal strains (e.g., Allomyces spp.) .
Q. How can researchers validate this compound’s role in chemotaxis during fungal reproduction?
- Methodological Answer : Employ microfluidic assays to track gamete movement toward this compound gradients. Use knockout mutants or this compound inhibitors (e.g., antibody blocking) as negative controls. Quantify chemotactic response via time-lapse microscopy and statistical analysis (e.g., ANOVA for directional bias) .
- Data Consideration : Report threshold concentrations (e.g., nM to µM ranges) and response times. Compare with synthetic this compound analogs to confirm specificity .
Advanced Research Questions
Q. How should researchers address contradictory findings in this compound’s stability across bioassays?
- Methodological Answer : Conduct stability assays under controlled conditions (light, temperature, pH) using isotopically labeled this compound. Compare degradation rates via LC-MS and validate with bioactivity tests (e.g., gamete attraction assays). Apply meta-analysis to reconcile discrepancies in prior studies .
- Data Consideration : Create a stability matrix with half-life values under varying conditions. Highlight methodological differences (e.g., assay media composition) that may explain contradictions .
Q. What strategies are effective for studying this compound’s interaction with secondary metabolites in fungal communication networks?
- Methodological Answer : Use co-culture systems with competing fungal species or bacterial symbionts. Pair metabolomic profiling (e.g., UPLC-QTOF-MS) with transcriptomic analysis to identify this compound-regulated pathways. Apply network pharmacology models to predict interaction hubs .
- Data Consideration : Tabulate cross-species response rates and metabolite co-occurrence patterns. Include dose-response curves for this compound analogs to assess competitive inhibition .
Q. How can researchers optimize CRISPR-Cas9 editing to investigate this compound biosynthesis genes?
- Methodological Answer : Design sgRNAs targeting conserved regions of this compound synthase genes (e.g., SIR1). Use protoplast transformation for fungal genetic editing and validate knockouts via RT-PCR and metabolite profiling. Include rescue experiments with exogenous this compound to confirm phenotype-genotype links .
- Data Consideration : Report editing efficiency (%) and off-target effects via whole-genome sequencing. Compare biosynthesis intermediates in wild-type vs. mutant strains .
Methodological Best Practices
- Experimental Reproducibility : Provide detailed protocols for fungal culturing, extraction, and bioassays in supplementary materials. Reference strain repositories (e.g., ATCC) and specify equipment calibration standards .
- Statistical Rigor : Use mixed-effects models for biological replicates and apply false-discovery-rate corrections in omics studies. Report effect sizes and confidence intervals for chemotaxis metrics .
- Ethical Compliance : Adhere to institutional biosafety guidelines for genetically modified fungi. Disclose conflicts of interest in funding sources related to biotechnology applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
